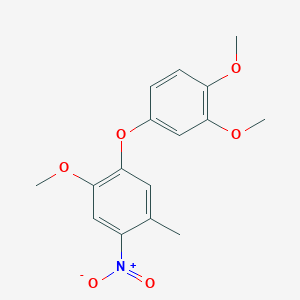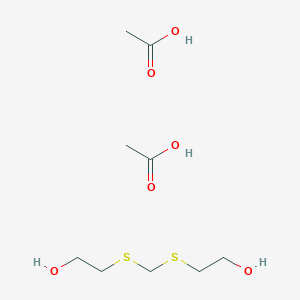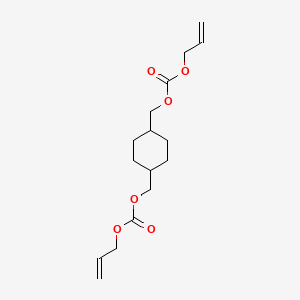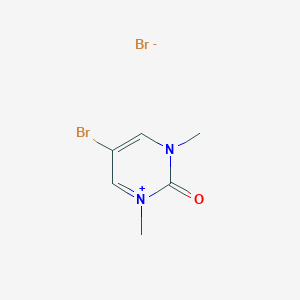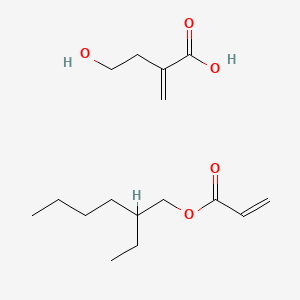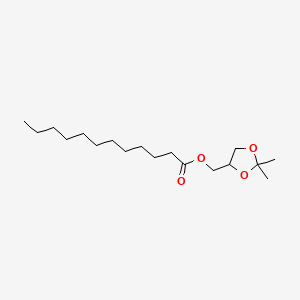![molecular formula C10H17N B14669258 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane CAS No. 51616-97-8](/img/structure/B14669258.png)
1-Cyclopentyl-6-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-6-azabicyclo[310]hexane is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . Another approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, which proceeds via an open chain transition state based on intermolecular bromine-lithium coordination .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the catalytic hydrogenation of precursors or the use of cyclization reactions under controlled conditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-6-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism by which 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, the compound may act as an inhibitor of certain enzymes or receptors, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[3.1.0]hexane: Known for its strained bicyclic structure and reactivity.
3-Azabicyclo[3.1.0]hexane: Often used in drug design and synthesis of biologically active molecules.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial intermediate in the synthesis of antiviral medications.
Uniqueness: 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other azabicyclo compounds may not be suitable .
Eigenschaften
CAS-Nummer |
51616-97-8 |
|---|---|
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
1-cyclopentyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17N/c1-2-5-8(4-1)10-7-3-6-9(10)11-10/h8-9,11H,1-7H2 |
InChI-Schlüssel |
DDCAJVLDOSOAJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C23CCCC2N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



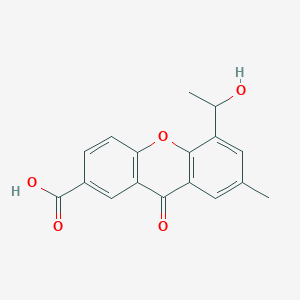
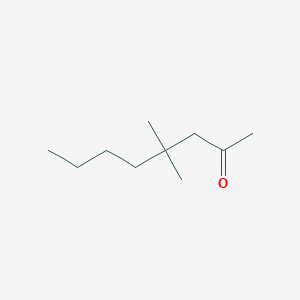
![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
